molecular formula C20H16FN3OS B3399132 4-[(4-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1040632-25-4

4-[(4-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B3399132
CAS No.: 1040632-25-4
M. Wt: 365.4 g/mol
InChI Key: ZRIAJHOIZZEPLM-UHFFFAOYSA-N
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Description

4-[(4-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorobenzylthio group at position 4 and a 4-methoxyphenyl group at position 2. Its molecular formula is C₂₀H₁₆FN₃OS, with a molecular weight of 365.42 g/mol (inferred from structurally similar compounds in and ).

Properties

IUPAC Name

4-[(4-fluorophenyl)methylsulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-25-17-8-4-15(5-9-17)18-12-19-20(22-10-11-24(19)23-18)26-13-14-2-6-16(21)7-3-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIAJHOIZZEPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones.

    Introduction of the 4-Fluorobenzylthio Group: This step often involves nucleophilic substitution reactions where a 4-fluorobenzyl halide reacts with a thiol group on the pyrazolo[1,5-a]pyrazine core.

    Attachment of the 4-Methoxyphenyl Group: This can be accomplished through electrophilic aromatic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the 4-fluorobenzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenated reagents for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties by interacting with specific molecular targets involved in tumor growth and proliferation. The fluorobenzylthio group may enhance binding affinity to cancer-related enzymes or receptors.
  • Antimicrobial Properties : The pyrazolopyrazine family has shown potential against various bacterial strains and fungi. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest it may possess significant activity against pathogens.
  • Enzyme Inhibition : Research indicates that the compound could act as an enzyme inhibitor, modulating biochemical pathways crucial for various diseases. This property is particularly relevant in drug design for conditions such as diabetes or cardiovascular diseases.

Biological Studies

  • Receptor Interaction : The unique structure allows for potential interactions with biological receptors, influencing signaling pathways within cells. Understanding these interactions can lead to insights into disease mechanisms and therapeutic targets.
  • Pharmacodynamics and Pharmacokinetics : Investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound could reveal its suitability as a therapeutic agent.

Material Science

  • Synthesis of Complex Molecules : As a building block in organic synthesis, this compound can be utilized to create more complex molecules with tailored properties for industrial applications.
  • Development of New Materials : Its unique chemical properties may allow for the development of advanced materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and related pyrazolo[1,5-a]pyrazine derivatives:

Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrazine Derivatives

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Biological/Functional Notes Reference IDs
4-[(4-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine (Target) C₂₀H₁₆FN₃OS 4-(4-Fluorobenzylthio), 2-(4-methoxyphenyl) 365.42 Not explicitly reported; inferred bioactivity
4-[(3-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine C₂₀H₁₆FN₃OS 4-(3-Fluorobenzylthio), 2-(4-methoxyphenyl) 365.42 Structural isomer; fluorophenyl position affects electronic properties
2-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]sulfanylpyrazolo[1,5-a]pyrazine C₂₀H₁₆ClN₃OS 2-(3-Chlorophenyl), 4-(4-methoxybenzylthio) 389.88 Higher molecular weight due to Cl; enhanced lipophilicity
2-(4-Ethoxyphenyl)-4-(piperazin-1-yl)pyrazolo[1,5-a]pyrazine C₁₈H₂₁N₅O 2-(4-Ethoxyphenyl), 4-(piperazinyl) 323.40 Basic piperazine group; potential CNS targeting
2-[4-(4-Fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine C₂₀H₂₀FN₅ Pyridine core; fluorobenzyl-piperazine 357.41 Dopamine D4 receptor ligand (Ki = 1.2 nM)

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-methoxyphenyl group (common in ) is associated with enhanced antibacterial activity in pyrazolo[1,5-a]pyrimidines (MIC values ~2.6–2.8 µM) . This suggests the target compound may share similar bioactivity.
  • Fluorine position (para vs. meta) alters electronic and steric properties. For example, 4-fluorobenzylthio (target) vs. 3-fluorobenzylthio () may influence receptor binding or metabolic stability .

Piperazine derivatives () exhibit CNS activity due to basic nitrogen atoms enabling hydrogen bonding and receptor interactions (e.g., adenosine A2a antagonism, Ki = 64 nM) .

Core Structure Variations :

  • Pyrazolo[1,5-a]pyridine derivatives () differ in core structure but demonstrate the versatility of fluorobenzyl-piperazine motifs in receptor targeting .

Synthetic Routes: The target compound likely follows synthetic pathways analogous to and , such as condensation of enaminones with malononitrile derivatives or hydrazine-mediated cyclization .

Biological Activity

4-[(4-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrazine class. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyrazine core with a 4-fluorobenzylthio group and a 4-methoxyphenyl group. The presence of these substituents is believed to influence its biological activity significantly.

Compound Name Molecular Formula Key Structural Features
This compoundC16H16FN3OSPyrazolo[1,5-a]pyrazine core, 4-fluorobenzylthio group, 4-methoxyphenyl group

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related compounds have shown moderate to good antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL, suggesting that structural modifications can enhance their efficacy against microbial strains .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is thought to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the fluorobenzylthio group may enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets .

Study on Antimicrobial Activity

In a comparative study involving various derivatives of pyrazolo[1,5-a]pyrazine, compounds exhibiting a similar structure were evaluated for their antimicrobial effectiveness. The findings indicated that modifications in the benzyl substituent significantly influenced the overall biological activity. For example:

  • Compound A : Exhibited an MIC of 150 µg/mL against Staphylococcus aureus.
  • Compound B : Showed an MIC of 200 µg/mL against Escherichia coli.

These results underline the importance of structural variations in optimizing biological activity .

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazine can inhibit the growth of cancer cell lines. For instance, one derivative was reported to exhibit cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range. Such findings suggest potential applications in cancer therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Reactant of Route 2
Reactant of Route 2
4-[(4-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine

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